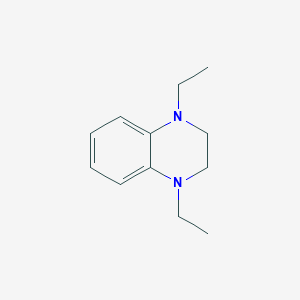

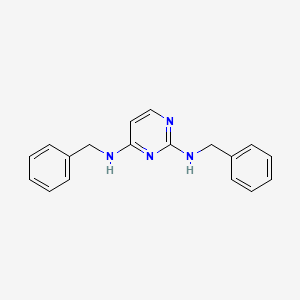

![molecular formula C₁₆H₂₄N₂O₃ B1144759 7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one CAS No. 85175-77-5](/img/structure/B1144759.png)

7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one

Overview

Description

7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one is a useful research compound. Its molecular formula is C₁₆H₂₄N₂O₃ and its molecular weight is 292.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound has been involved in various synthesis processes and studies on chemical properties:

- Synthesis Techniques : It's used as an intermediate or end product in various synthesis processes. For instance, its production through the oxidation of isoquinoline enamides using lead tetraacetate highlights its role in organic synthesis techniques (Lenz & Lessor, 2003).

- Role in Multicomponent Reactions : It's part of multicomponent reactions that facilitate the synthesis of complex organic compounds. This showcases its utility in the creation of compounds with a broad spectrum of biological activities, such as the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives (Shaabani et al., 2009).

- Involvement in Cyclization Reactions : The compound is involved in cyclization reactions, as seen in the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine, where its participation is crucial for the cyclization process (Saitoh et al., 2001).

Biological and Medicinal Research

The compound's involvement in biological and medicinal research is evident through its presence in studies focusing on its pharmacological potential:

- Bradycardic Activity and Vasorelaxant Effects : It's used in the synthesis of compounds evaluated for their bradycardic activity in vitro. These studies suggest its potential therapeutic applications in conditions requiring heart rate reduction and vasorelaxation (Liang et al., 2010).

Properties

IUPAC Name |

7,8-dimethoxy-3-[3-(methylamino)propyl]-2,5-dihydro-1H-3-benzazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-17-6-4-7-18-8-5-12-9-14(20-2)15(21-3)10-13(12)11-16(18)19/h9-10,17H,4-8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSGLEUNSRTJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85175-77-5 | |

| Record name | 1,3,4,5-Tetrahydro-7,8-dimethoxy-3-(3-(methylamino)propyl)-2H-3-benzazepin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085175775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4,5-TETRAHYDRO-7,8-DIMETHOXY-3-(3-(METHYLAMINO)PROPYL)-2H-3-BENZAZEPIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S8DY68KHW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.